molecular formula C13H10Cl2N2O2S B12033456 2-(2,3-Dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide CAS No. 477731-41-2

2-(2,3-Dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide

Cat. No.: B12033456
CAS No.: 477731-41-2
M. Wt: 329.2 g/mol
InChI Key: CZQKPPQTRKAHDJ-FRKPEAEDSA-N
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Description

2-(2,3-Dichlorophenoxy)-N’-(2-thienylmethylene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both dichlorophenoxy and thienylmethylene groups, suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)-N’-(2-thienylmethylene)acetohydrazide typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide under appropriate conditions to yield the final product. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenoxy)-N’-(2-thienylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may occur at the dichlorophenoxy group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties and therapeutic potential.

    Industry: Possible applications in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenoxy)-N’-(2-thienylmethylene)acetohydrazide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy group.

    Thiosemicarbazide derivatives: Compounds with similar thienylmethylene groups.

Comparison

Compared to similar compounds, 2-(2,3-Dichlorophenoxy)-N’-(2-thienylmethylene)acetohydrazide may exhibit unique properties due to the combination of dichlorophenoxy and thienylmethylene groups. This structural uniqueness could result in distinct biological activities and chemical reactivities, making it a valuable compound for further research and development.

Properties

CAS No.

477731-41-2

Molecular Formula

C13H10Cl2N2O2S

Molecular Weight

329.2 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C13H10Cl2N2O2S/c14-10-4-1-5-11(13(10)15)19-8-12(18)17-16-7-9-3-2-6-20-9/h1-7H,8H2,(H,17,18)/b16-7+

InChI Key

CZQKPPQTRKAHDJ-FRKPEAEDSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=CS2

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=CS2

Origin of Product

United States

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